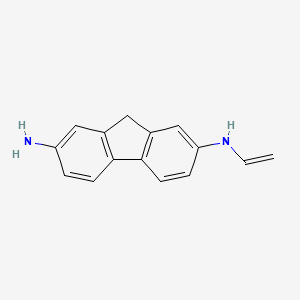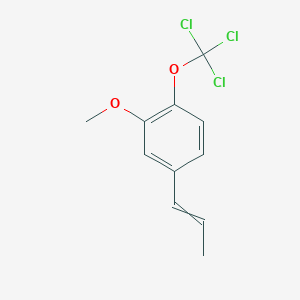
2-Methoxy-4-(prop-1-en-1-yl)-1-(trichloromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(prop-1-en-1-yl)-1-(trichloromethoxy)benzene is an organic compound that belongs to the class of aromatic ethers. These compounds are characterized by the presence of an ether group attached to an aromatic ring. The compound’s structure includes a methoxy group, a prop-1-en-1-yl group, and a trichloromethoxy group attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(prop-1-en-1-yl)-1-(trichloromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has a methoxy group attached.
Alkylation: The prop-1-en-1-yl group is introduced through an alkylation reaction using a suitable alkylating agent.
Chlorination: The trichloromethoxy group is introduced through a chlorination reaction using trichloromethane and a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Using batch reactors to control the reaction conditions precisely.
Continuous Flow Reactors: For large-scale production, continuous flow reactors may be used to ensure a consistent supply of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-(prop-1-en-1-yl)-1-(trichloromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or hydrogenated products.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dechlorinated compounds.
Applications De Recherche Scientifique
2-Methoxy-4-(prop-1-en-1-yl)-1-(trichloromethoxy)benzene has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-(prop-1-en-1-yl)-1-(trichloromethoxy)benzene involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-(prop-1-en-1-yl)benzene: Lacks the trichloromethoxy group.
4-(Prop-1-en-1-yl)-1-(trichloromethoxy)benzene: Lacks the methoxy group.
2-Methoxy-1-(trichloromethoxy)benzene: Lacks the prop-1-en-1-yl group.
Uniqueness
The presence of the methoxy, prop-1-en-1-yl, and trichloromethoxy groups in 2-Methoxy-4-(prop-1-en-1-yl)-1-(trichloromethoxy)benzene makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
63707-58-4 |
|---|---|
Formule moléculaire |
C11H11Cl3O2 |
Poids moléculaire |
281.6 g/mol |
Nom IUPAC |
2-methoxy-4-prop-1-enyl-1-(trichloromethoxy)benzene |
InChI |
InChI=1S/C11H11Cl3O2/c1-3-4-8-5-6-9(10(7-8)15-2)16-11(12,13)14/h3-7H,1-2H3 |
Clé InChI |
BWJQGFWFUVZBTB-UHFFFAOYSA-N |
SMILES canonique |
CC=CC1=CC(=C(C=C1)OC(Cl)(Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



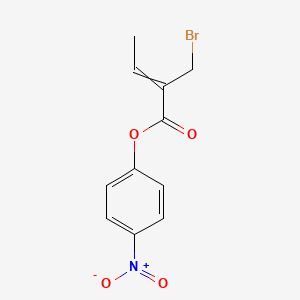
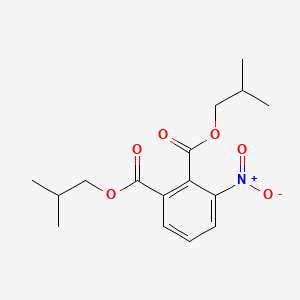
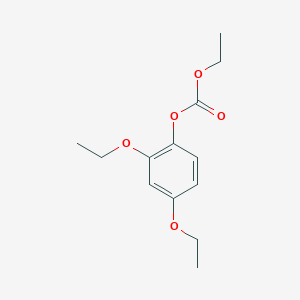
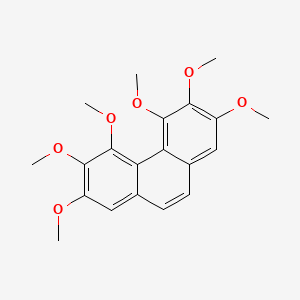
![2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline](/img/structure/B14500339.png)
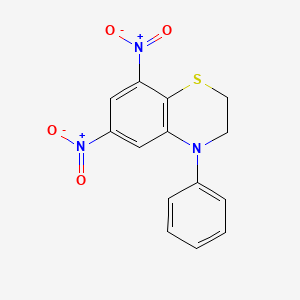

![4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14500359.png)


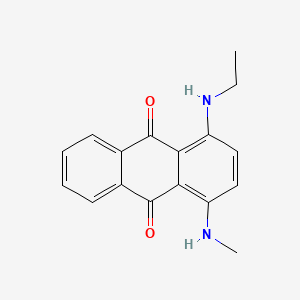
![[3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14500409.png)
